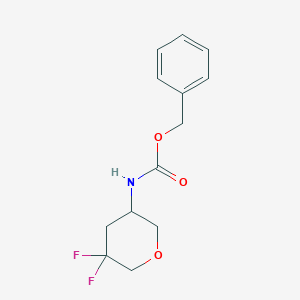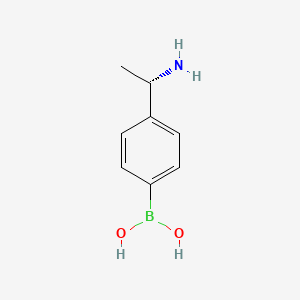
(S)-(4-(1-Aminoethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a phenyl ring substituted with an aminoethyl group and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Boronic Acid Formation:
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boronic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boronate esters. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-(4-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (S)-(4-(1-Aminoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid moiety, which can bind to diols and other functional groups. The compound’s molecular targets include enzymes, proteins, and other biomolecules, and its effects are mediated through the modulation of these targets’ activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.
(S)-(4-(1-Hydroxyethyl)phenyl)boronic Acid: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and binding properties.
(S)-(4-(1-Methoxyethyl)phenyl)boronic Acid:
Uniqueness
(S)-(4-(1-Aminoethyl)phenyl)boronic acid is unique due to the presence of both the aminoethyl group and the boronic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12BNO2 |
|---|---|
Poids moléculaire |
165.00 g/mol |
Nom IUPAC |
[4-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
Clé InChI |
UIXPMHMTFHKXEY-LURJTMIESA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)[C@H](C)N)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


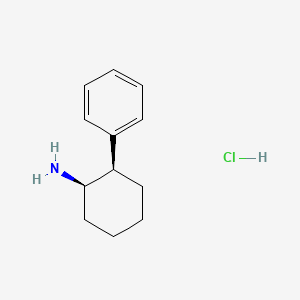
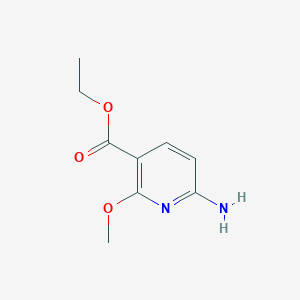
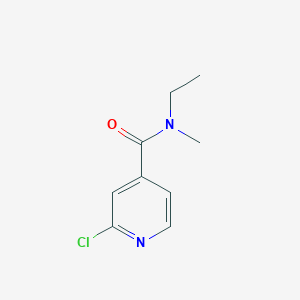
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
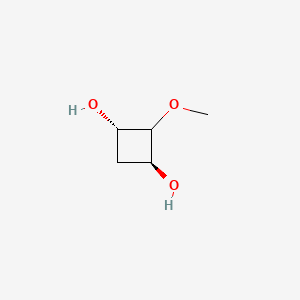

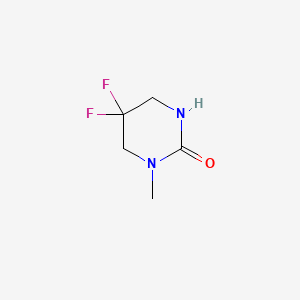
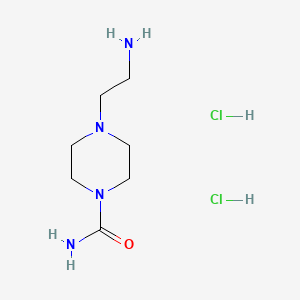
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
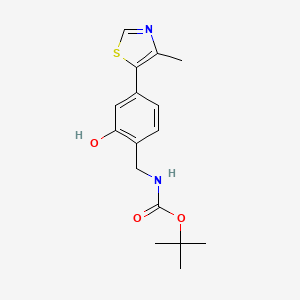
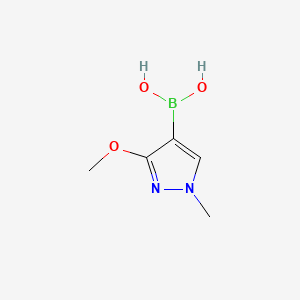
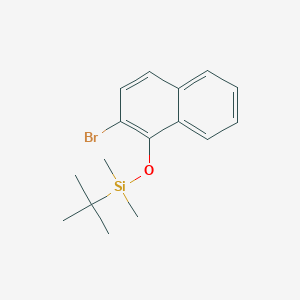
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
